molecular formula C4H7N3O2S2 B068474 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 187230-38-2

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B068474
CAS No.: 187230-38-2
M. Wt: 193.3 g/mol
InChI Key: KPALZDBVQINZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name this compound . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .

Scientific Research Applications

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including 2-amino-4-methyl-1,3-thiazole-5-sulfonamide, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety is integral to many clinically used drugs, serving as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Novel drugs that incorporate sulfonamides, such as apricoxib and pazopanib, demonstrate significant antitumor activity, with patents focusing on sulfonamide CAIs for antiglaucoma treatments or targeting tumor-associated isoforms CA IX/XII for anticancer applications. The need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools remains high, emphasizing the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).

Sulfonamide Inhibitors and Their Therapeutic Applications

Sulfonamide compounds, including this compound, are recognized for their significance as synthetic bacteriostatic antibiotics and have found extensive use in treating bacterial infections and diseases caused by other microorganisms. Beyond their historical role as antibacterial agents, sulfonamides are utilized in a variety of therapeutic areas including as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This highlights the versatility and continued importance of sulfonamides in drug discovery and development for a range of conditions, from cancer and glaucoma to inflammation and dandruff (Gulcin & Taslimi, 2018).

Diverse Biological Activities of Sulfonamide Derivatives

The development and modification of sulfonamide derivatives, including this compound, have unveiled a wide range of medicinal applications, showcasing their large development value. These derivatives have been explored as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents, among others. The active research in this area suggests a bright future for the rational design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity. This underscores the potential for extending new medicinal applications for sulfonamide compounds (He Shichao et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it disrupts the formation of peptidoglycan, leading to a weakened bacterial cell wall . The downstream effect of this is the potential lysis of the bacterial cell due to osmotic pressure .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is the potential death of bacterial cells . By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, which can lead to cell lysis . This makes it a potential candidate for antibacterial therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also impact the compound’s absorption and metabolism .

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPALZDBVQINZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide (the product from Example 53, step ii) (0.44 g) in hydrazine hydrate (1.5 ml) was stirred at room temperature for 4 h. The mixture was diluted with H2O and extracted with EtOAc (×4). The combined organic extracts were dried (MgSO4), filtered and evaporated to give the subtitle compound as an off-white solid. Yield 0.23 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide (the product from Example 53, step (0.44 g) in hydrazine hydrate (1.5 ml) was stirred at room temperature for 4 h. The mixture was diluted with H2O and extracted with EtOAc (×4). The combined organic extracts were dried (MgSO4), filtered and evaporated to give the subtitle compound as an off-white solid. Yield 0.23 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.